![molecular formula C7H7N3S2 B14506949 N-[(Thiophen-2-yl)methyl]-1,2,3-thiadiazol-5-amine CAS No. 63304-29-0](/img/structure/B14506949.png)
N-[(Thiophen-2-yl)methyl]-1,2,3-thiadiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Thiophen-2-yl)methyl]-1,2,3-thiadiazol-5-amine is a heterocyclic compound that contains both thiophene and thiadiazole rings Thiophene is a five-membered ring containing sulfur, while thiadiazole is a five-membered ring containing both sulfur and nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Thiophen-2-yl)methyl]-1,2,3-thiadiazol-5-amine typically involves the reaction of thiophene derivatives with appropriate reagents to form the thiadiazole ring. One common method involves the condensation of thiophene-2-carboxaldehyde with thiosemicarbazide, followed by cyclization to form the thiadiazole ring . The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Thiophen-2-yl)methyl]-1,2,3-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced to form amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the thiadiazole ring can produce amines.
Aplicaciones Científicas De Investigación
N-[(Thiophen-2-yl)methyl]-1,2,3-thiadiazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of N-[(Thiophen-2-yl)methyl]-1,2,3-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene derivatives: Compounds such as thiophene-2-carboxaldehyde and thiophene-2-amine share the thiophene ring structure.
Thiadiazole derivatives: Compounds like 1,2,3-thiadiazole and its various substituted derivatives share the thiadiazole ring structure.
Uniqueness
N-[(Thiophen-2-yl)methyl]-1,2,3-thiadiazol-5-amine is unique due to the combination of both thiophene and thiadiazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Propiedades
Número CAS |
63304-29-0 |
|---|---|
Fórmula molecular |
C7H7N3S2 |
Peso molecular |
197.3 g/mol |
Nombre IUPAC |
N-(thiophen-2-ylmethyl)thiadiazol-5-amine |
InChI |
InChI=1S/C7H7N3S2/c1-2-6(11-3-1)4-8-7-5-9-10-12-7/h1-3,5,8H,4H2 |
Clave InChI |
VWSHHXSARCSKSR-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)CNC2=CN=NS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dimethyl-7-nitrobenzo[H]quinoline](/img/structure/B14506869.png)
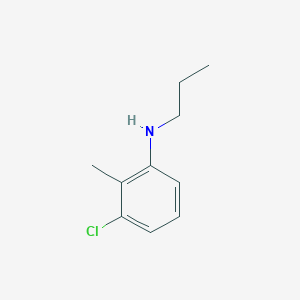

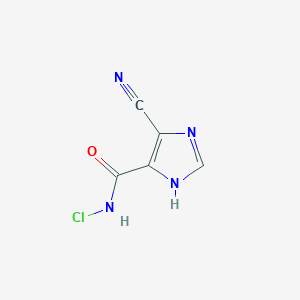
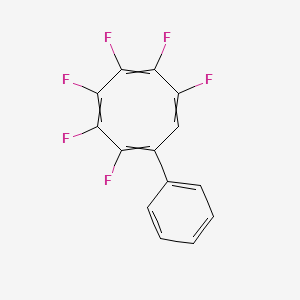

![2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid](/img/structure/B14506909.png)

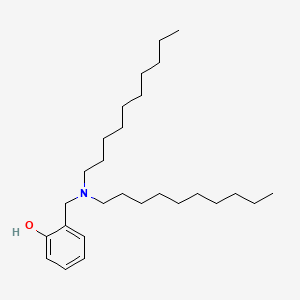
![8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole](/img/structure/B14506928.png)
![1-(3-Methoxy-2-oxabicyclo[3.2.0]heptan-6-yl)oct-1-en-3-ol](/img/structure/B14506929.png)
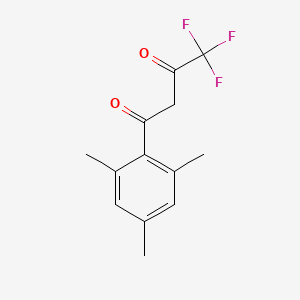
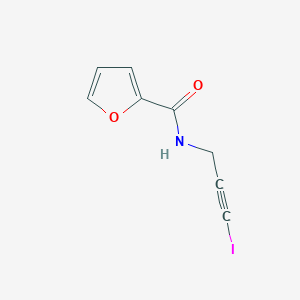
![3-[(3-Iodophenyl)methylidene]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14506950.png)
